N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride
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Overview
Description
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is a compound with a molecular formula of C16H22N5Cl and a molecular weight of 319.83 . This compound is known for its applications in pharmaceutical research, particularly in the field of serotonin receptor studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Attachment of the Triazole Group: The triazole group is introduced via a nucleophilic substitution reaction, where the triazole moiety is attached to the indole ring.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl groups to form the trimethylammonium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride involves its interaction with serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through specific molecular targets and pathways, including the activation or inhibition of receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Rizatriptan: Another compound with a similar indole and triazole structure, used as an antimigraine agent.
Sumatriptan: Shares structural similarities and is also used in the treatment of migraines.
Zolmitriptan: Another triptan compound with similar pharmacological properties.
Uniqueness
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is unique due to its specific trimethylammonium chloride moiety, which enhances its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C16H22ClN5 |
---|---|
Molecular Weight |
319.83 g/mol |
IUPAC Name |
trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N5.ClH/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20;/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OKTGGZAAAPPLJM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.[Cl-] |
Origin of Product |
United States |
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